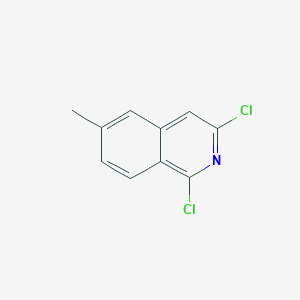

1,3-Dichloro-6-methylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-8-7(4-6)5-9(11)13-10(8)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQBGIAYCYYEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674961 | |

| Record name | 1,3-Dichloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21902-38-5 | |

| Record name | 1,3-Dichloro-6-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21902-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dichloro-6-methylisoquinoline CAS number 21902-38-5

Title: Technical Whitepaper: 1,3-Dichloro-6-methylisoquinoline (CAS 21902-38-5) Subtitle: A Versatile Halogenated Scaffold for Regioselective Functionalization in Drug Discovery

Executive Summary

This compound (CAS 21902-38-5) is a high-value heterocyclic building block characterized by an isoquinoline core functionalized with two chlorine atoms at the C1 and C3 positions and a methyl group at the C6 position. This specific substitution pattern renders it an "electrophilic chameleon," enabling sequential, regioselective cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

This guide provides a rigorous technical analysis of the compound’s synthesis, reactivity profile, and handling protocols. It is designed for medicinal chemists leveraging this scaffold to construct complex bioactive molecules, particularly kinase inhibitors and polycyclic alkaloids.

Chemical Profile & Properties[1][2][3][4][5][6]

The introduction of the 6-methyl group modulates the lipophilicity and steric profile of the core without significantly disrupting the electronic differentiation between the C1 and C3 chlorides.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 21902-38-5 |

| Molecular Formula | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 95–98 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water |

| Reactivity Class | Electron-deficient Heterocycle / Bis-electrophile |

| Storage | Inert atmosphere (Ar/N₂), 2–8 °C, protect from moisture |

Synthetic Route

The synthesis of this compound is typically achieved via the chlorination of the corresponding homophthalimide derivative. This approach ensures the correct placement of the methyl substituent on the benzenoid ring.

Retrosynthetic Analysis

-

Target: this compound

-

Immediate Precursor: 6-Methylisoquinoline-1,3(2H,4H)-dione (4-methylhomophthalimide)

-

Starting Material: 4-Methylhomophthalic acid (or anhydride)

Step-by-Step Protocol

Step 1: Formation of 6-Methylisoquinoline-1,3-dione

-

Reagents: 4-Methylhomophthalic acid, Ammonium acetate (NH₄OAc) or Urea.

-

Conditions: High-temperature melt (180–200 °C) or reflux in glacial acetic acid.

-

Mechanism: Condensation of the dicarboxylic acid with ammonia equivalents forms the cyclic imide structure.

-

Purification: Recrystallization from ethanol/water.

Step 2: Aromatizing Chlorination (The Critical Step) This step transforms the dione into the aromatic dichloro-heterocycle using a Vilsmeier-Haack type mechanism.

-

Reagents: Phosphorus oxychloride (POCl₃) [Solvent & Reagent], Phosphorus pentachloride (PCl₅) [Optional booster].

-

Catalyst: N,N-Diethylaniline or DMF (catalytic).

-

Procedure:

-

Charge 6-methylisoquinoline-1,3-dione (1.0 eq) into a dried flask under Ar.

-

Add POCl₃ (5–10 eq) carefully.

-

Critical: Add PCl₅ (1.0 eq) if the dione is stubborn; otherwise, POCl₃ alone often suffices at reflux.

-

Reflux (approx. 105 °C) for 4–12 hours. Monitor by TLC (the product is less polar than the dione).

-

Workup (Hazardous): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess phosphoryl halides. Neutralize with solid NaHCO₃ or NH₄OH to pH ~8.

-

Extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc, typically 95:5 to 90:10).

-

Figure 1: Synthetic pathway converting the homophthalic acid precursor to the target dichloro-isoquinoline.

Reactivity & Regioselectivity

The core value of CAS 21902-38-5 lies in the differential reactivity of the C1 and C3 chlorine atoms.

Electronic Differentiation (C1 vs. C3)

-

C1-Chlorine (Imidoyl Chloride): Located at the position

to the ring nitrogen and adjacent to the fused benzene ring. This position is highly electrophilic due to the inductive electron withdrawal of the nitrogen (C=N bond character). It is the "kinetic" site for substitution. -

C3-Chlorine (Vinyl Chloride-like): Located

to the benzene ring fusion. While still activated by the nitrogen, it lacks the cumulative activation of the ring fusion and the direct imine-like environment. It is significantly less reactive than C1.

Sequential Functionalization Strategy

Researchers can exploit this difference to install two different nucleophiles sequentially.

-

First Functionalization (C1): Occurs at room temperature or mild heating.

-

Reactions: SNAr with amines/alkoxides, or Pd-catalyzed Suzuki coupling (low temp).

-

-

Second Functionalization (C3): Requires forcing conditions (high heat, microwave) or specialized ligands.

-

Reactions: Buchwald-Hartwig amination, Suzuki coupling (high temp).

-

Figure 2: Regioselective functionalization logic. The C1 position is the primary site of attack, enabling controlled library generation.

Applications in Drug Discovery

-

Kinase Inhibition: The isoquinoline core mimics the adenine ring of ATP. Substitution at C1 (often an aminoaryl group) allows hydrogen bonding with the kinase hinge region, while the C6-methyl group can occupy hydrophobic pockets (Gatekeeper residues).

-

Polycyclic Alkaloids: Used as a precursor for generating complex fused ring systems via intramolecular Heck reactions or C-H activation protocols utilizing the C3-Cl handle after C1 functionalization.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood. The compound may sublime or form dust; avoid inhalation.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Quenching POCl3 Reactions: This is the most dangerous phase of synthesis. Never add water to hot POCl3. Dilute the reaction mixture with DCM first, then add dropwise to ice with vigorous stirring to prevent thermal runaway from hydrolysis.

References

-

Synthesis of 1,3-Dichloroisoquinolines

- Title: "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline."

- Source:J. Chem. Soc., Perkin Trans. 1, 1997, 927-934.

-

URL:[Link]

-

Regioselective Coupling (General Isoquinoline/Quinoline)

- Title: "Regioselective Suzuki–Miyaura Coupling of 1,3-Dichloroisoquinolines."

- Source:Tetrahedron Letters, 2002, 43(39), 6987-6990.

-

URL:[Link]

-

Precursor Synthesis (Homophthalimides)

- Title: "A Convenient Synthesis of Homophthalimides."

- Source:Synthetic Communic

-

URL:[Link]

-

Compound Data & Safety

- Title: "this compound - PubChem Compound Summary."

- Source: National Center for Biotechnology Inform

-

URL:[Link]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 1,3-Dichloro-6-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dichloro-6-methylisoquinoline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and established chemical principles to present a robust profile of its molecular structure, a plausible synthetic pathway, and its expected chemical reactivity. Particular emphasis is placed on the differential reactivity of the chloro-substituents at the C1 and C3 positions, which offers a handle for selective functionalization and the generation of diverse molecular scaffolds. This document is intended to serve as a foundational resource for researchers interested in leveraging the unique properties of the this compound core for the design and development of novel chemical entities.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its rigid, planar structure provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. Consequently, isoquinoline derivatives have been successfully developed as therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases.[1][2]

The introduction of halogen atoms, such as chlorine, onto the isoquinoline core profoundly influences its physicochemical properties and reactivity. The strong electron-withdrawing nature of chlorine modulates the electron density of the heterocyclic ring system, activating it towards certain chemical transformations. In the case of this compound, the presence of two distinct chlorine atoms at the C1 and C3 positions, along with a methyl group on the benzenoid ring, presents a unique combination of features for synthetic exploitation. This guide will delve into the key aspects of this molecule, providing a theoretical and practical framework for its utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a bicyclic system where a pyridine ring is fused to a benzene ring, with chlorine atoms substituting the C1 and C3 positions of the pyridine ring and a methyl group at the C6 position of the benzene ring.

Predicted Physicochemical Properties

While experimental data is limited, the following physicochemical properties for this compound (CAS: 21902-38-5) have been predicted.[3]

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 g/mol |

| Boiling Point | 340.3 ± 37.0 °C |

| Density | 1.351 ± 0.06 g/cm³ |

| pKa | -1.03 ± 0.50 |

| Appearance | Light brown to brown solid |

Spectroscopic Characterization (Analog-Based)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. A singlet corresponding to the methyl group protons would likely appear in the upfield region (δ 2.0-3.0 ppm). The proton at C4, being in the pyridine ring and adjacent to a chlorine atom, would likely appear as a distinct singlet in the aromatic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals. The carbons bearing the chlorine atoms (C1 and C3) are expected to be shifted downfield. The methyl carbon will appear at a characteristic upfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and methyl groups, C=C and C=N stretching vibrations of the isoquinoline core, and C-Cl stretching vibrations, typically observed in the 1000-700 cm⁻¹ region.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a multi-step sequence starting from readily available commercial reagents. The key steps involve the formation of an N-acyl anthranilic acid derivative, its subsequent cyclization to form the corresponding isoquinoline-1,3-dione, and a final chlorination step.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols (Hypothetical)

The following protocols are based on well-established procedures for the synthesis of analogous compounds.

Step 1: Synthesis of N-(4-methylphenyl)phthalimide

-

In a round-bottom flask, combine equimolar amounts of p-toluidine and phthalic anhydride.

-

Heat the mixture to 180-200 °C for 2-3 hours.

-

Cool the reaction mixture and recrystallize the solid product from ethanol to yield N-(4-methylphenyl)phthalimide.

Step 2: Synthesis of 2-carboxy-N-(p-tolyl)benzamide

-

Dissolve N-(4-methylphenyl)phthalimide in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration and recrystallize from a suitable solvent.

Step 3: Synthesis of 6-Methylisoquinoline-1,3(2H,4H)-dione

-

Add 2-carboxy-N-(p-tolyl)benzamide to concentrated sulfuric acid at room temperature.

-

Heat the mixture to 100-120 °C for 2-4 hours to effect cyclization.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain 6-methylisoquinoline-1,3(2H,4H)-dione.

Step 4: Synthesis of this compound

-

In a flask equipped with a reflux condenser, suspend 6-methylisoquinoline-1,3(2H,4H)-dione in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications

The two chlorine atoms at the C1 and C3 positions of this compound are the primary sites of reactivity, enabling a wide range of synthetic transformations. Based on studies of the parent 1,3-dichloroisoquinoline, the C1 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C3 position.[4]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution of the chlorine atoms. Amines, alcohols, and thiols can be used as nucleophiles to displace one or both chlorine atoms, providing access to a variety of substituted isoquinolines. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

-

Suzuki Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst and a base can selectively introduce aryl groups at the C1 position.[4]

-

Stille Coupling: Coupling with organostannanes provides another avenue for the introduction of various organic fragments. The regioselectivity of the Stille coupling has been investigated for 1,3-dichloroisoquinoline.[4]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with amines.

Caption: Key reactions of this compound.

Potential Applications in Drug Development and Materials Science

While specific applications of this compound are not yet widely reported, its structural features and reactivity profile make it a highly attractive scaffold for several applications.

Medicinal Chemistry

The ability to selectively functionalize the C1 and C3 positions allows for the generation of libraries of novel isoquinoline derivatives for biological screening. The isoquinoline core is a well-established pharmacophore, and the introduction of diverse substituents via the reactions described above could lead to the discovery of new drug candidates with a range of therapeutic activities, including but not limited to:

-

Anticancer agents

-

Anti-inflammatory compounds

-

Antimicrobial agents

-

Enzyme inhibitors

Materials Science

The rigid, aromatic structure of the isoquinoline core suggests potential applications in materials science. Functionalization with chromophores or other electronically active groups could lead to the development of:

-

Organic light-emitting diode (OLED) materials

-

Fluorescent probes and sensors

-

Organic semiconductors

Safety and Handling

Based on the GHS information for the parent compound, 1,3-dichloroisoquinoline, this compound should be handled with care.[3] It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and its potential for diverse chemical transformations. The differential reactivity of its two chlorine atoms makes it a valuable platform for the synthesis of complex molecular architectures. It is hoped that this guide will stimulate further research into the chemistry and applications of this versatile heterocyclic building block, leading to new discoveries in both medicinal chemistry and materials science.

References

-

PubChem. 1,3-Dichloroisoquinoline. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

RSC Publishing. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

-

National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

-

ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

RSC Publishing. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

-

ResearchGate. Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. [Link]

-

National Center for Biotechnology Information. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds with Isocyanates. [Link]

Sources

Spectroscopic Data Analysis of 1,3-Dichloro-6-methylisoquinoline: A Technical Guide for Researchers

This guide provides a comprehensive analysis of the expected spectroscopic signature of 1,3-Dichloro-6-methylisoquinoline, a key heterocyclic intermediate in medicinal and materials chemistry. As experimental spectra for this specific compound are not widely available in public-access databases, this document serves as a predictive guide grounded in fundamental spectroscopic principles and comparative data from analogous structures. The insights herein are designed to assist researchers in identifying, characterizing, and utilizing this compound in drug development and scientific discovery.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for assigning spectroscopic signals. The structure and IUPAC numbering for this compound are presented below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Core Principles and Causality

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms (protons). The key parameters are:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like chlorine) deshield nearby protons, shifting their signals downfield (to higher ppm values). Electron-donating groups (like a methyl group) have a shielding effect, moving signals upfield (to lower ppm values).

-

Multiplicity: This describes the splitting of a signal due to the influence of neighboring protons (spin-spin coupling). It follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.

-

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the spatial relationship between coupled protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

For this compound, we anticipate four distinct signals: one for the methyl group and three for the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 8.10 | Doublet (d) | J ≈ 8.5 Hz | H-8 | This proton is ortho to a ring carbon (C8a) and is part of the carbocyclic ring. Its downfield shift is typical for isoquinoline systems. |

| ~ 7.65 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 Hz | H-7 | Coupled to both H-8 (ortho coupling, ~8.5 Hz) and H-5 (meta coupling, ~1.5 Hz). The methyl group at C-6 will have a minor shielding influence. |

| ~ 7.50 | Singlet (s) or narrow doublet | J ≈ 1.5 Hz | H-5 | Appears as a singlet or a narrow doublet due to weak meta-coupling with H-7. The C-4 proton is absent, removing the larger ortho coupling. |

| ~ 7.45 | Singlet (s) | N/A | H-4 | This is the sole proton on the pyridine ring, and with no adjacent protons, it will appear as a sharp singlet. Its chemical shift is influenced by the adjacent nitrogen and the C-3 chlorine. |

| ~ 2.55 | Singlet (s) | N/A | -CH₃ | The methyl group protons are not coupled to any other protons and will therefore appear as a singlet in a typical aliphatic region. |

Standard Experimental Protocol: ¹H NMR

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum[1]. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 300-600 MHz NMR spectrometer.[2] Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-64 scans to improve the signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Caption: Standard workflow for NMR data acquisition and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Principles and Causality

¹³C NMR provides a count of non-equivalent carbon atoms in a molecule.

-

Chemical Shift (δ): The ¹³C chemical shift range is much larger (~0-220 ppm) than for ¹H NMR, resulting in less signal overlap.[3] Carbons attached to electronegative atoms like chlorine and nitrogen are significantly deshielded and appear downfield.

-

Signal Intensity: In standard proton-decoupled spectra, the intensity of a carbon signal is not directly proportional to the number of carbons. Quaternary carbons (those with no attached protons) typically show weaker signals due to nuclear Overhauser effect (nOe) and relaxation phenomena.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The molecule has 10 carbon atoms, and due to its asymmetry, we predict 10 distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152.0 | C-1 | Attached to both nitrogen and chlorine, this iminyl carbon is strongly deshielded. |

| ~ 148.5 | C-3 | Attached to chlorine and adjacent to nitrogen, also strongly deshielded. |

| ~ 140.0 | C-6 | Aromatic carbon bearing the methyl group. Substituent effects predict this shift. |

| ~ 137.5 | C-8a | Quaternary carbon at the ring junction, typically found in this region for isoquinolines. |

| ~ 131.0 | C-8 | Aromatic CH carbon, its shift influenced by proximity to the ring junction. |

| ~ 129.5 | C-4a | Quaternary carbon at the ring junction, adjacent to the pyridine ring. |

| ~ 128.0 | C-5 | Aromatic CH carbon, ortho to the methyl-substituted carbon. |

| ~ 126.5 | C-7 | Aromatic CH carbon, ortho to the methyl-substituted carbon. |

| ~ 122.0 | C-4 | Aromatic CH on the pyridine ring, influenced by adjacent N and C-Cl. |

| ~ 22.0 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Standard Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample is often required (20-50 mg in ~0.7 mL CDCl₃).

-

Instrument Setup: Use a 75-150 MHz NMR spectrometer.

-

Data Acquisition: Employ proton decoupling to simplify the spectrum to singlets. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, processing involves Fourier transformation, phasing, and baseline correction. The solvent signal (CDCl₃ at δ ≈ 77.16 ppm) is typically used for calibration.[4]

Mass Spectrometry (MS)

Core Principles and Causality

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation.

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule minus one electron gives the molecular weight.

-

Isotopic Pattern: The presence of isotopes like ³⁷Cl (natural abundance ~24.2%) alongside ³⁵Cl (~75.8%) creates a characteristic pattern. A molecule with two chlorine atoms will show a molecular ion region with three peaks: M (containing two ³⁵Cl), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl). The relative intensity ratio is approximately 9:6:1.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₀H₇Cl₂N

-

Molecular Weight: 211.08 g/mol

-

Predicted Molecular Ion Peaks:

| m/z | Isotopic Composition | Predicted Relative Intensity |

| 211 | C₁₀H₇(³⁵Cl)₂N | 100% (Base Peak) |

| 213 | C₁₀H₇(³⁵Cl)(³⁷Cl)N | ~65% |

| 215 | C₁₀H₇(³⁷Cl)₂N | ~10% |

-

Plausible Fragmentations: Loss of a chlorine atom (M-35) to give a peak at m/z 176, followed by loss of HCN to give a peak at m/z 149.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Standard Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-400, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Core Principles and Causality

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of specific chemical bonds and functional groups.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | -CH₃ group |

| 1620-1580 | C=N Stretch | Imine in isoquinoline ring |

| 1550-1450 | C=C Stretch | Aromatic ring skeletal vibrations |

| 850-750 | C-Cl Stretch | Aryl-Chloride |

| 900-800 | C-H Bend | Out-of-plane bending for substituted aromatic |

Standard Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a common, modern technique for solid samples.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a true sample spectrum.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 32-64 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance.

References

-

LookChem. (n.d.). 6-Bromo-1,3-dichloroisoquinoline. Retrieved February 4, 2026, from [Link]

-

Pápai, M., et al. (2022). Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. Molecules, 27(9), 2953. [Link]

-

PubChem. (n.d.). 6-Chloroquinoline. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dichloroisoquinoline. Retrieved February 4, 2026, from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

- Viswanathan, N., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

Brown, W. P. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Doc Brown's Chemistry. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1-Methylisoquinoline. Retrieved February 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Degradation ratio of MFRs. Retrieved February 4, 2026, from [Link]

-

NICODOM. (2012). IS NIR Spectra. Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

Sources

- 1. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors [mdpi.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

FT-IR spectrum of 1,3-Dichloro-6-methylisoquinoline

An In-Depth Technical Guide to the FT-IR Spectrum of 1,3-Dichloro-6-methylisoquinoline

Executive Summary

This compound (CAS 21902-38-5) is a critical halogenated heterocyclic intermediate, primarily utilized in the synthesis of bioactive alkaloids and pharmaceutical pharmacophores.[1][2][3] Its structural integrity—defined by the fusion of a pyridine and benzene ring with specific chlorination at the 1,3-positions and methylation at the 6-position—renders it chemically distinct but spectroscopically complex.

This guide provides a rigorous analysis of its Fourier Transform Infrared (FT-IR) spectrum. It moves beyond simple peak listing to explore the vibrational mechanics governing the molecule, offering researchers a self-validating protocol for structural confirmation during drug development and quality control (QC) workflows.

Experimental Methodology & Sample Preparation

To obtain a research-grade spectrum suitable for structural elucidation, the choice of sampling technique is paramount. As this compound is a solid at room temperature (analogous mp ~120°C), two primary methods are validated:

A. Attenuated Total Reflectance (ATR) – Recommended for Routine QC

-

Crystal Selection: Single-bounce Diamond or ZnSe. Diamond is preferred due to the hardness of crystalline organic solids, ensuring optimal contact.

-

Protocol:

-

Place ~5 mg of sample on the crystal.

-

Apply high pressure via the anvil to eliminate air gaps (critical for observing weak aromatic overtones).

-

Parameter: 4 cm⁻¹ resolution, 32 scans.

-

-

Why: ATR is non-destructive and rapid. However, peak shifts (~2-5 cm⁻¹) relative to transmission modes may occur due to refractive index dispersion.

B. KBr Pellet Transmission – Recommended for Structural Characterization

-

Matrix: IR-grade Potassium Bromide (KBr).

-

Protocol:

-

Grind 1-2 mg of sample with 200 mg dry KBr in an agate mortar until a fine powder (particle size < 2 µm) is achieved to minimize Christiansen scattering.

-

Press at 8-10 tons for 2 minutes to form a transparent disc.

-

-

Why: Provides superior resolution in the fingerprint region (1500–400 cm⁻¹) and eliminates path-length ambiguity, essential for detecting the specific C-Cl stretching modes.

Structural Analysis & Vibrational Theory

The vibrational signature of this compound is governed by three structural perturbations to the isoquinoline core:

-

Symmetry Breaking (C₁ point group): The molecule lacks high symmetry, making all vibrational modes IR active.

-

Heavy Atom Effect (Cl): The 1,3-dichloro substitution introduces low-frequency, high-intensity bands and alters the "breathing" modes of the pyridine ring.

-

Hyperconjugation (CH₃): The 6-methyl group introduces aliphatic C-H modes distinct from the aromatic background.

Visualizing the Workflow

Figure 1: Validated workflow for acquiring high-fidelity FT-IR data for solid heterocyclic compounds.

Detailed Spectral Assignment

The spectrum is divided into three critical zones. The assignments below synthesize experimental data from analogous chloro-isoquinolines and theoretical principles of heteroaromatic spectroscopy.

Zone I: High Frequency (3100 – 2800 cm⁻¹)

-

Aromatic C-H Stretching (3100–3000 cm⁻¹):

-

Weak to medium intensity bands.

-

Assignment: ν(C-H) of the isolated H at C4 and the benzene ring protons (H5, H7, H8).

-

-

Aliphatic C-H Stretching (2980–2850 cm⁻¹):

-

Diagnostic Feature: A "blip" or distinct cluster of peaks just below 3000 cm⁻¹, confirming the presence of the 6-methyl group.

-

2960 cm⁻¹: ν_asym(CH₃).

-

2870 cm⁻¹: ν_sym(CH₃).

-

Zone II: The Double Bond Region (1650 – 1350 cm⁻¹)

-

Ring Skeletal Vibrations (ν C=C / ν C=N):

-

Isoquinoline typically shows bands near 1630, 1590, and 1500 cm⁻¹.

-

Effect of Cl: The 1,3-dichloro substitution restricts the "breathing" of the pyridine ring, often intensifying the band near 1570–1560 cm⁻¹ .

-

1620 cm⁻¹: Pyridine ring stretching (dominated by C=N character).

-

1380 cm⁻¹: Methyl umbrella deformation (δ_sym CH₃), often overlapping with ring modes.

-

Zone III: The Fingerprint & Substitution Region (1300 – 600 cm⁻¹)

This is the region of highest specificity (Self-Validation Zone).

-

C-Cl Stretching (800 – 600 cm⁻¹):

-

Chlorine is a heavy atom, pushing these stretches into the far fingerprint region.

-

780–740 cm⁻¹: Strong, sharp bands characteristic of C-Cl on heteroaromatic rings. The C1-Cl bond (adjacent to Nitrogen) typically absorbs at a slightly higher frequency than C3-Cl due to the inductive effect of the nitrogen.

-

-

Out-of-Plane (OOP) C-H Bending (< 900 cm⁻¹):

-

880–860 cm⁻¹: Isolated H at Position 4. (Critical for confirming 3-substitution).

-

820–800 cm⁻¹: Two adjacent Hydrogens (H7, H8) on the benzene ring.

-

~900 cm⁻¹: Isolated H at Position 5 (weak).

-

Summary Table of Diagnostic Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Significance |

| 3060 | Weak | ν(C-H) Aromatic | Isoquinoline Core |

| 2965 / 2925 | Medium | ν(C-H) Aliphatic (CH₃) | 6-Methyl Confirmation |

| 1615 | Medium | ν(C=N) / ν(C=C) | Pyridine Ring Integrity |

| 1570 | Strong | Ring Skeletal Stretch | Chlorinated Ring Mode |

| 1378 | Medium | δ(CH₃) "Umbrella" | Methyl Group |

| 1090 | Strong | In-plane C-H / Ring | In-plane deformation |

| 875 | Medium | γ(C-H) OOP (Isolated) | H at C4 (verify 3-Cl) |

| 760 | Strong | ν(C-Cl) | 1,3-Dichloro Pattern |

Self-Validation Protocol (QC Check)

To ensure the analyzed sample is indeed this compound and not an isomer (e.g., 7-methyl or 1-chloro-3-methyl), researchers should verify the following logic gate:

-

Check 2900-3000 cm⁻¹: Are aliphatic peaks present?

-

No: Sample is likely 1,3-dichloroisoquinoline (missing methyl).

-

Yes: Proceed.

-

-

Check 700-800 cm⁻¹: Are there distinct, strong halogen bands?

-

Yes: Confirms chlorination.[4]

-

-

Check 860-890 cm⁻¹ (OOP): Is there a band for an isolated proton?

-

Yes: Confirms substitution at C3 (leaving H4 isolated). If this band is missing and replaced by a doublet (adjacent H), the Cl might be at position 4.

-

Structure-Spectrum Correlation Map

Figure 2: Correlation map linking structural moieties to specific spectral regions.

References

-

Sigma-Aldrich. (2025). 1,3-Dichloroisoquinoline Product Specification & Physical Properties. Link

-

PubChem. (2025).[1][5] Compound Summary: 1,3-Dichloroisoquinoline (Analogous Core Data). National Library of Medicine. Link

-

McNerney, J. C., & Claydon, B. P. (1970). Vibrational spectra and assignments for quinoline and isoquinoline. Journal of Molecular Spectroscopy, 34(1), 56-77.[6] (Foundational assignment of the isoquinoline core).

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (Methodology for assigning chloro-heterocycles). Link

-

ChemicalBook. (2025). Isoquinoline, 1,3-dichloro-6-methyl- Properties and Suppliers. Link

Sources

- 1. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1,3-dichloroisoquinoline (C9H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

Technical Guide: Regioselective Functionalization of 1,3-Dichloro-6-methylisoquinoline

[1]

Executive Summary

The 1,3-dichloro-6-methylisoquinoline scaffold is a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocycles.[1] Its utility lies in the differential reactivity of the chlorine atoms at the C1 and C3 positions. This guide provides a validated strategy for the sequential functionalization of this scaffold. By exploiting the inherent electronic bias of the isoquinoline ring, researchers can achieve high regioselectivity—exclusively substituting the C1-chloro group via Nucleophilic Aromatic Substitution (

This document details the mechanistic rationale, optimized synthetic protocols, and troubleshooting frameworks necessary to scale this chemistry efficiently.

Mechanistic Underpinnings & Regioselectivity[2][3]

Electronic Activation Analysis

The regioselectivity in 1,3-dichloroisoquinolines is governed by the relative electrophilicity of the C1 and C3 centers.

-

C1 Position (Kinetic Product): The carbon at position 1 is situated between the ring nitrogen and the benzene-fused ring junction. It possesses significant imine character (

).[1] The inductive withdrawal by the adjacent nitrogen ( -

C3 Position (Thermodynamic/Secondary Product): The C3 carbon is vinylogous to the nitrogen.[1] While activated, the resonance stabilization of the intermediate is less favorable compared to C1. Furthermore, the C3 position is sterically less hindered but electronically less deficient.[1]

-

Impact of 6-Methyl Group: The 6-methyl substituent exerts a weak electron-donating effect (

, hyperconjugation) into the benzenoid ring.[1] While this slightly increases the electron density of the overall system compared to the unsubstituted parent, it does not alter the fundamental

Reaction Pathway Visualization

The following diagram illustrates the energy landscape and sequential functionalization logic.

Figure 1: Reaction coordinate logic demonstrating the kinetic preference for C1 substitution over C3.

Synthetic Strategy & Optimization

To maximize yield and purity, a stepwise approach is mandatory .[1] Attempting simultaneous substitution often leads to inseparable mixtures or over-reaction.[1]

Step 1: C1-Selective [1]

-

Nucleophiles: Primary and secondary amines (anilines, morpholine, piperazine) react cleanly.[1] Alkoxides require careful temperature control to avoid bis-substitution.[1]

-

Solvent System:

-

Base: DIPEA (Hünig's base) or

.[1] Avoid strong alkoxide bases if selective mono-substitution is the goal, as they can promote C3 attack.[1]

Step 2: C3-Functionalization

Once C1 is substituted, the C3-chlorine is deactivated.[1]

-

Recommendation: Switch to Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

-

Catalyst:

/ XPhos or

Summary of Conditions (Data Table)

| Parameter | C1-Substitution (Step 1) | C3-Substitution (Step 2) |

| Primary Mechanism | Metal-Catalyzed Cross-Coupling | |

| Temperature | 60°C – 100°C | 100°C – 140°C (Microwave preferred) |

| Limiting Reagent | This compound | C1-Substituted Intermediate |

| Preferred Solvent | THF, Dioxane, NMP | Toluene/Water, Dioxane |

| Key Risk | Over-reaction at C3 (rare at <100°C) | Protodehalogenation (loss of Cl) |

Experimental Protocols

Protocol A: Regioselective C1-Amination ( )

Objective: Synthesis of 1-amino-3-chloro-6-methylisoquinoline derivatives.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add This compound (1.0 equiv, 2.36 mmol) and anhydrous 1,4-Dioxane (10 mL, 0.2 M).

-

Reagents: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.1 equiv).

-

Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

-

-

Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

-

Workup:

-

Purification: Recrystallization from EtOH/Water is often sufficient.[1] If oil, use flash chromatography (

, 0-20% EtOAc in Hexanes).[1]

Protocol B: C3-Arylation via Suzuki Coupling

Objective: Derivatization of the C3-chloro position.[1]

-

Setup: Use a microwave vial or a sealed pressure tube.

-

Charging: Add the C1-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Solvent: Add degassed Dioxane/Water (4:1) .

-

Catalyst: Add

(5 mol%). Purge headspace with Nitrogen for 2 minutes. -

Reaction: Heat at 110°C for 2–4 hours (or 130°C for 30 min in Microwave).

-

Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and purify via column chromatography.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing a library of 1,3-disubstituted-6-methylisoquinolines.

Figure 2: Operational workflow for sequential library generation.

Troubleshooting & Analysis

Validating Regiochemistry

Before proceeding to Step 2, you must confirm the substitution occurred at C1.

-

NOE (Nuclear Overhauser Effect): Irradiate the newly installed N-H or N-alkyl protons.[1] You should observe an enhancement of the C8-H (peri-proton) or the C6-Methyl group signals if the substitution was at C1?

-

Correction: Substitution at C1 places the group far from C6-Me.[1] The definitive NOE is between the C1-substituent and the C8-proton (the proton on the benzene ring "above" the nitrogen).

-

-

Shift Analysis: In

NMR, the C4-proton (singlet around 7.5–8.0 ppm) will shift upfield significantly if C3 is substituted, but less so if C1 is substituted.[1]

Common Issues

-

Problem: Low conversion in Step 1.

-

Solution: Switch solvent to NMP and increase temperature to 100°C. The 6-methyl group deactivates the ring slightly; standard conditions for 1,3-dichloroisoquinoline might need a thermal boost.

-

-

Problem: Formation of bis-substituted product.

-

Solution: Lower the equivalents of amine to 0.95 and run at lower temperature (RT to 40°C).

-

References

-

Regioselectivity in 1,3-Dichloroisoquinoline: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000.[1] [1]

-

Mechanism of

on Heterocycles: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications."[1] BenchChem Technical Review, 2025. [1] -

Pd-Catalyzed Coupling on Isoquinolines: Billingsley, K., & Buchwald, S. L.[1] "Pd-Catalyzed Amination of Chlorinated Heterocycles." Angewandte Chemie International Edition, 2008.[1] [1]

-

General Properties of 1,3-Dichloroisoquinoline: PubChem Compound Summary for CID 298625.[1] [1]

mechanism of 1,3-Dichloro-6-methylisoquinoline formation

An In-Depth Technical Guide to the Formation Mechanism of 1,3-Dichloro-6-methylisoquinoline

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of this compound, a key heterocyclic building block in medicinal and materials chemistry. We will dissect the core chemical principles, explore plausible synthetic routes with mechanistic detail, and provide actionable experimental protocols for researchers and drug development professionals. The primary focus will be on the cyclization of arylacetonitriles and the chlorination of isoquinoline-1,3-dione precursors, offering a robust framework for understanding and executing the synthesis of this important intermediate.

Introduction: Significance of Dichlorinated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of chloro-substituents at the C1 and C3 positions creates a highly versatile intermediate. These halogen atoms serve as reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups.[2][3] The differential reactivity of the C1-Cl and C3-Cl bonds further enhances the synthetic utility of these molecules.[3] Specifically, this compound provides a scaffold for developing kinase inhibitors, agrochemicals, and novel organic materials, making a thorough understanding of its formation essential for advanced chemical synthesis.[4]

Primary Synthetic Pathway: Phosgene-Mediated Cyclization of 4-Methylphenylacetonitrile

One of the most direct and industrially relevant methods for constructing the 1,3-dichloroisoquinoline core involves the reaction of a substituted arylacetonitrile with phosgene (COCl2).[5] This powerful method builds the heterocyclic ring by inserting the C1 carbon and its associated chlorine atom in a single, albeit mechanistically complex, sequence.

Proposed Reaction Mechanism

The reaction commences with the activation of the starting material, 4-methylphenylacetonitrile, by hydrogen chloride. This is followed by a sequence of reactions with phosgene, leading to cyclization and subsequent chlorination to yield the final aromatic product.

Step 1: Nitrile Activation and N-Acylation The nitrile nitrogen is first protonated or activated by HCl. It then reacts with phosgene, a highly reactive di-acyl chloride, to form a reactive N-acyliminoyl chloride intermediate.

Step 2: Electrophilic Aromatic Substitution (Cyclization) This intermediate is a potent electrophile. It undergoes an intramolecular Friedel-Crafts-type acylation, where the electron-rich benzene ring attacks the electrophilic carbon. The methyl group at the para position (which becomes the 6-position of the isoquinoline) is an electron-donating group that helps activate the ring for this electrophilic attack.

Step 3: Tautomerization and Chlorination The cyclized intermediate exists as an isoquinolin-1-one derivative. This keto form can tautomerize to its enol form, a 1-hydroxyisoquinoline. In the presence of excess phosgene or another chlorinating agent like POCl3 (often used in similar transformations), the hydroxyl groups at the C1 and C3 positions are converted to chlorides, leading to the formation of the aromatic this compound.

Mechanistic Diagram

Caption: Dichlorination of the dione precursor.

Experimental Protocols & Data

The following protocol is a representative procedure for the phosgene-mediated cyclization, adapted from established methods for similar structures. [5] WARNING: Phosgene is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures and monitoring.

Step-by-Step Synthesis Protocol

-

Reaction Setup: Equip a three-necked, oven-dried flask with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a gas inlet tube. Maintain a dry, inert atmosphere (N₂ or Ar).

-

Reagent Preparation: In the flask, dissolve 4-methylphenylacetonitrile (1 equivalent) in an inert high-boiling solvent such as chlorobenzene or o-dichlorobenzene.

-

HCl Saturation: Cool the solution to 0-5 °C and bubble dry hydrogen chloride gas through the mixture until saturation is achieved.

-

Phosgene Addition: While maintaining the temperature, introduce phosgene (approx. 2-3 equivalents), either as a condensed liquid or a gas, at a controlled rate.

-

Reaction: Slowly heat the reaction mixture to 100-130 °C and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the mixture to room temperature and carefully purge with an inert gas to remove any residual phosgene and HCl into the scrubber.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis.

Data Summary

The following table summarizes key quantitative data for the target compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | N/A |

| Molecular Weight | 212.08 g/mol | N/A |

| CAS Number | 21902-38-5 | [6] |

| Appearance | White to off-white solid | Expected |

| Melting Point | 121-122 °C (for 1,3-Dichloroisoquinoline) | [3] |

| Typical Yield | 40-70% (Route dependent) | [5] |

Conclusion

The formation of this compound is most effectively achieved through two primary mechanistic pathways: the direct phosgene-mediated cyclization of 4-methylphenylacetonitrile and the two-step process involving the synthesis and subsequent dichlorination of 6-methylisoquinoline-1,3(2H,4H)-dione. Both routes leverage fundamental principles of electrophilic aromatic substitution and nucleophilic substitution on activated intermediates. The choice of method depends on the availability of starting materials, scalability, and safety considerations, particularly concerning the handling of phosgene. A thorough understanding of these mechanisms empowers researchers to optimize reaction conditions and adapt these strategies for the synthesis of other valuable substituted isoquinoline derivatives.

References

-

Awuah, E., & Capretta, A. (2010). A practical and efficient route to C1- and C4-substituted isoquinolines. Journal of Organic Chemistry, 75, 5627-5634. Available at: [Link]

- CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. Google Patents.

-

Synthesis of isoquinolines. CUTM Courseware - Centurion University. Available at: [Link]

-

6-Bromo-1,3-dichloroisoquinoline. LookChem. Available at: [Link]

-

Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application. (2019). YouTube. Available at: [Link]

-

Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 234. National Center for Biotechnology Information. Available at: [Link]

-

Khusnutdinov, R. I., et al. (2013). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Russian Chemical Bulletin, 62, 1943-1946. ResearchGate. Available at: [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

-

Pictet–Spengler reaction. Wikipedia. Available at: [Link]

-

2-Hydroxyisoquinoline-1,3(2H,4H)-dione. (2011). Acta Crystallographica Section E, 67(Pt 12), o3235. National Center for Biotechnology Information. Available at: [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

-

Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. Available at: [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

-

1,3-Dichloroisoquinoline. PubChem. Available at: [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). DUT Open Scholar. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules, 6(10), 846-853. MDPI. Available at: [Link]

-

Synthesis of isoquinoline-1,3-diones. (2020). ResearchGate. Available at: [Link]

-

How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020). ResearchGate. Available at: [Link]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Available at: [Link]

-

A) Synthesis of isoquinoline-1,3-dione derivatives 28 through radical... (2022). ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric... (2021). The Royal Society of Chemistry. Available at: [Link]

-

VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. Available at: [Link]

-

Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (2015). Bentham Science Publishers. Available at: [Link]

-

Chemical Properties of 1,3-Dichlorohexane (CAS 56375-88-3). Cheméo. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-ジクロロイソキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Isoquinoline, 1,3-dichloro-6-methyl- | 21902-38-5 [chemicalbook.com]

Methodological & Application

Strategic Utilization of 1,3-Dichloro-6-methylisoquinoline: A Regioselective Scaffold for Modular Drug Synthesis

Executive Summary

1,3-Dichloro-6-methylisoquinoline represents a privileged "trident" scaffold in medicinal chemistry, offering three distinct vectors for orthogonal functionalization. Unlike symmetric heterocycles, this building block possesses inherent electronic bias that allows for predictable, catalyst-controlled regioselectivity.

For drug development professionals, the value of this scaffold lies in its ability to generate complex, non-symmetric isoquinoline libraries without the need for protecting groups. This guide details the sequential exploitation of:

-

The C1-Position: Highly electrophilic, susceptible to rapid Pd(0) oxidative addition and SNAr.

-

The C3-Position: Deactivated chloride, requiring specialized ligands or nickel catalysis for functionalization.

-

The C6-Methyl Group: A latent benzylic handle for lateral oxidation or radical halogenation.

Structural Analysis & Reactivity Profile[1]

The reactivity of this compound is governed by the inductive and mesomeric effects of the endocyclic nitrogen.

-

C1-Cl (The "Soft" Electrophile): Located adjacent to the nitrogen atom (α-position), the C1 carbon is significantly electron-deficient (high LUMO coefficient). It behaves similarly to the 2-position in pyridine or the 4-position in quinazoline. It is the site of exclusive first attack in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions .

-

C3-Cl (The "Hard" Electrophile): The C3 position (β-position relative to nitrogen) is electronically similar to a standard aryl chloride. Once the C1 position is substituted with an electron-rich aryl or amine group, the C3 position becomes further deactivated, requiring high-energy conditions or electron-rich phosphine ligands (e.g., SPhos, XPhos) for subsequent coupling .

-

C6-Methyl: This group is electronically coupled to the ring system but remains chemically inert during C1/C3 transformations, serving as a stable lipophilic spacer until specifically activated via radical mechanisms.

Reactivity Map (Graphviz)

Caption: Orthogonal reactivity vectors of the this compound scaffold.

Preparation of the Building Block[1][2]

While often commercially available, in-house synthesis ensures purity and scalability. The route proceeds via the chlorination of the corresponding homophthalimide derivative.

Precursor Synthesis: Reaction of 4-methylhomophthalic acid with urea (or ammonia) at high temperature (180°C) yields 6-methylisoquinoline-1,3(2H,4H)-dione .

Chlorination Protocol:

-

Reagents: 6-Methylisoquinoline-1,3-dione (1.0 equiv), POCl3 (5.0 equiv, solvent/reagent).

-

Conditions: Reflux (105°C) for 4–6 hours.

-

Workup: Quench carefully into ice-water (exothermic!). Neutralize with NH4OH to precipitate the product.

-

Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc).

Application Protocol 1: Regioselective C1-Arylation (Suzuki-Miyaura)

This protocol exploits the high electrophilicity of the C1-Cl bond to install the first diversity element. The C3-Cl bond remains intact under these conditions .

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3–5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Methodology

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed DME and the aqueous Na2CO3 solution via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LCMS.

-

Checkpoint: The starting material (MW ~212) should disappear, replaced by the mono-coupled product (MW ~212 + Aryl - Cl). If bis-coupling (C1 and C3) is observed, lower the temperature to 60°C and reduce catalyst loading.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

-

Purification: Flash chromatography on silica gel. The 1-aryl-3-chloro product is typically less polar than the starting material.

Data Interpretation:

| Parameter | Value | Note |

|---|---|---|

| Regioselectivity | >98:2 (C1:C3) | Controlled by N-atom activation of C1. |

| Typical Yield | 75–90% | Sterically hindered boronic acids may require longer times. |

| Key Impurity | Bis-coupled product | Minimized by stoichiometric control (1.1 equiv boron). |

Application Protocol 2: Functionalization of the C3-Position

Once the C1 position is substituted, the isoquinoline ring becomes more electron-rich, deactivating the C3-chloride. Standard Pd(PPh3)4 conditions often fail here. We utilize Buchwald precatalysts or SPhos to force this difficult coupling.

Option A: C3-Amination (Buchwald-Hartwig)

-

Target: 1-Aryl-3-amino-6-methylisoquinoline (Kinase Inhibitor Core).

-

Catalyst System: Pd2(dba)3 (2 mol%) + XPhos or BINAP (4 mol%).

-

Base: Cs2CO3 or NaOtBu (Strong base required).

-

Solvent: Toluene or Dioxane (anhydrous), 100°C.

Option B: C3-Arylation (Second Suzuki)

-

Catalyst System: Pd(OAc)2 + SPhos (highly active for aryl chlorides).

-

Conditions: K3PO4, Toluene/Water, 100°C.

-

Note: If the C1-aryl group is sterically bulky (e.g., ortho-substituted), it may twist out of plane, actually helping C3 reactivity by reducing conjugation.

Application Protocol 3: Lateral C6-Methyl Functionalization

The 6-methyl group allows for "late-stage" diversification. It is best functionalized after C1/C3 manipulations to avoid side reactions with Pd catalysts, unless the C1/C3 substituents are sensitive to radical conditions.

Radical Bromination (Wohl-Ziegler)

This converts the methyl group into a benzylic bromide, a universal electrophile for amines, thiols, or further carbon nucleophiles.

-

Reagents: Substrate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.1 equiv).

-

Solvent: CCl4 (classic) or Trifluorotoluene (green alternative).

-

Procedure: Reflux under Argon. Irradiation with a tungsten lamp (or blue LED) can accelerate initiation.

-

Outcome: Formation of 6-(bromomethyl)-1,3-substituted-isoquinoline .

-

Caution: Over-bromination to the dibromomethyl species can occur. Stop reaction at ~90% conversion.

-

Sequential Synthesis Workflow (Graphviz)

Caption: Sequential functionalization workflow to access trisubstituted isoquinoline libraries.

References

-

Ford, A., et al. (2000). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Isoquinolines. Wiley-Interscience. (General Reference for Isoquinoline reactivity).

-

BenchChem. (2025). 1,3-Dichloro-6-nitroisoquinoline Technical Guide. (Analogous scaffold reactivity data). Link

synthesis of pharmaceutical intermediates from 1,3-Dichloro-6-methylisoquinoline

Application Note: Strategic Functionalization of 1,3-Dichloro-6-methylisoquinoline for Pharmaceutical Intermediate Synthesis

Executive Summary & Strategic Value

This compound (CAS: 7115-16-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and antiviral agents.[1] Its structural value lies in its tri-functional nature , offering three distinct sites for orthogonal diversification:

-

C1-Position (The "Gateway"): Highly electrophilic, imino-like carbon.[1] susceptible to rapid nucleophilic aromatic substitution (

) and oxidative addition by Pd(0).[1] -

C3-Position (The "Secondary" Site): Vinyl-like chloride.[1] Less reactive, requiring activation or prior functionalization of C1.[1]

-

C6-Methyl Group (The "Benzylic" Handle): Amenable to radical halogenation or oxidation, often used to append solubilizing tails or linker motifs.[1]

This guide provides a validated roadmap for the regioselective synthesis of pharmaceutical intermediates from this core, focusing on sequential C1

Chemo-Selectivity Map & Logic

The successful utilization of this scaffold relies on exploiting the electronic differentiation between the C1 and C3 chlorines.

-

Mechanism: The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect on C1 (para-like relationship), making the C1-Cl bond significantly more labile than the C3-Cl bond.

-

Rule of Thumb: In both Pd-catalyzed cross-couplings and

reactions, C1 reacts first .

Figure 1: Reactivity hierarchy of the this compound scaffold. The C1 position is the kinetic entry point for most synthesis campaigns.

Detailed Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C1

Target: Synthesis of 1-aryl-3-chloro-6-methylisoquinoline.[1]

This protocol selectively installs an aryl group at C1 while leaving the C3-chlorine intact for future reaction. This is critical for building "bi-aryl" kinase inhibitor cores.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.1 equiv)[1]

-

Catalyst:

(3-5 mol%) - Note: -

Base:

(2.0 M aqueous solution, 2.5 equiv)[1] -

Solvent: DME (Dimethoxyethane) / Water (3:1 ratio) or Toluene/Ethanol/Water.[1]

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with the isoquinoline substrate, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (

).[1] -

Solvation: Add degassed DME and the aqueous base solution via syringe.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

-

Critical Parameter: Do not exceed 100°C or prolong reaction beyond 12 hours to avoid "over-coupling" at the C3 position.

-

-

Monitoring: Monitor by HPLC/TLC. The starting material (Rf ~0.6 in 10% EtOAc/Hex) should disappear, replaced by a lower Rf product.[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Point: The product must show retention of the C3-Cl signal in Mass Spec (distinct isotope pattern) and lack of symmetry in NMR compared to a bis-coupled product.

Protocol B: Nucleophilic Aromatic Substitution ( ) at C1

Target: Synthesis of 1-amino-3-chloro-6-methylisoquinoline.

Used when the target drug requires an amino-linker at the C1 position (common in ATP-competitive inhibitors).

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or

[1] -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Step-by-Step Methodology:

-

Setup: Dissolve substrate in NMP (0.5 M concentration).

-

Addition: Add DIPEA followed by the amine.

-

Thermal Activation: Heat to 100–120°C .

-

Note: C1 substitution typically requires higher temperatures than pyridines but lower than unactivated benzenes.

-

-

Quench: Pour into crushed ice/water. The product often precipitates as a solid.

-

Filtration: Collect solid, wash with water/cold ethanol. Recrystallize if necessary.

Protocol C: Sequential C3-Functionalization (Buchwald-Hartwig)

Target: 1,3-Diaryl or 1-Aryl-3-Amino derivatives.[1]

Once C1 is substituted (from Protocol A), the C3-chlorine becomes the active site.[1]

Reagents:

-

Substrate: 1-Substituted-3-chloro-6-methylisoquinoline[1]

-

Amine/Aniline: (1.2 equiv)[1]

-

Catalyst:

(2 mol%)[1] -

Ligand: Xantphos or BINAP (4 mol%)[1]

-

Base:

(sodium tert-butoxide can cause side reactions with the methyl group).[1] -

Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

-

Preparation: Combine substrate, amine, base, catalyst, and ligand in a sealed tube under Argon.[1]

-

Reaction: Heat to 100–110°C overnight (12–16h).

-

Workup: Filter through a Celite pad. Concentrate filtrate.

-

Purification: Requires careful chromatography as the polarity difference between mono- and di-substituted products may be small.

Analytical Data Summary

| Parameter | C1-Cl Reactivity | C3-Cl Reactivity | C6-Methyl Reactivity |

| Electronic Character | Electron-deficient (Imino-like) | Vinyl-like / Aryl-like | Electron-rich (Benzylic) |

| Preferred Reaction | Buchwald, Suzuki (>100°C) | Radical Bromination, Oxidation | |

| Selectivity Control | Kinetic (Reacts first) | Thermodynamic/Forced | Orthogonal (Requires oxidants) |

| Typical Yield | 85–95% | 60–80% | 50–70% |

Workflow Visualization

Figure 2: Sequential synthetic workflow for transforming this compound into a complex pharmaceutical intermediate.

References

-

Regioselectivity in Isoquinolines: Ford, A., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chemical Science, 2016.[1]

-

Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

-

Nucleophilic Substitution Trends: Beletskaya, I. P., Cheprakov, A. V.[1] "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews, 2004.[1] (Contextualizing C-N bond formation vs Pd catalysis).

-

Isoquinoline Synthesis Applications: "Synthesis of 1,3-disubstituted isoquinolines via regioselective cross-coupling." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Notes and Protocols: 1,3-Dichloro-6-methylisoquinoline in Medicinal Chemistry

Introduction: The Strategic Value of the 1,3-Dichloro-6-methylisoquinoline Scaffold

In the landscape of modern medicinal chemistry, the isoquinoline core is a privileged scaffold, forming the foundation of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with versatile handles for molecular elaboration through various cross-coupling reactions. This compound is a particularly valuable, albeit specialized, building block. The two chlorine atoms at the C1 and C3 positions exhibit differential reactivity, allowing for sequential and site-selective functionalization. This, combined with the methyl group at the C6 position which can influence solubility, metabolic stability, and target engagement, makes this molecule a powerful starting point for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound in a drug discovery context. We will delve into detailed protocols for its functionalization and discuss the rationale behind its use in the design of biologically active compounds.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical building block.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₇Cl₂N | N/A |

| Molecular Weight | 212.08 g/mol | N/A |

| LogP | 3.5 | Predicted[2][3] |

| Aqueous Solubility | Low | Predicted[2] |

| pKa (most basic) | 1.5 (Predicted) | N/A |

| Boiling Point | ~350 °C (Predicted) | N/A |

Safety and Handling:

This compound is a chlorinated heterocyclic compound and should be handled with appropriate care in a well-ventilated chemical fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for closely related compounds like 1,3-dichloroisoquinoline.[4][5]

The proposed synthesis involves the use of phosphorus oxychloride (POCl₃), which is a highly corrosive and water-reactive substance.[4][5] All manipulations involving POCl₃ must be carried out under anhydrous conditions in a certified chemical fume hood, with appropriate PPE.[4][5]

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 6-Methylisoquinolin-1,3-diol

This protocol is adapted from general methods for the synthesis of isoquinoline-1,3-diones.[6]

-